molecular formula C9H11BrN2O B1328589 5-Bromo-N-isopropylpicolinamide CAS No. 845305-90-0

5-Bromo-N-isopropylpicolinamide

Cat. No.: B1328589
CAS No.: 845305-90-0
M. Wt: 243.1 g/mol
InChI Key: OQBRIMFEDJWHMB-UHFFFAOYSA-N
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Description

5-Bromo-N-isopropylpicolinamide is a chemical compound with the molecular formula C9H11BrN2O and a molecular weight of 243.1 g/mol. It features a pyridine ring substituted with a bromine atom and an isopropyl group attached to the carboxamide functional group.

Scientific Research Applications

    Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound may serve as a ligand in the study of enzyme-substrate interactions or as a probe in biochemical assays.

    Medicine: Although not yet widely explored, 5-Bromo-N-isopropylpicolinamide could be investigated for its potential therapeutic properties.

    Industry: The compound might find applications in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

While the exact mechanism of action of N-isopropyl 5-bromopicolinamide is not specified, it is known to inhibit the production of interleukin-1β, a pro-inflammatory cytokine, by inhibiting inflammasome activation.

Safety and Hazards

N-isopropyl 5-bromopicolinamide is harmful by inhalation, in contact with skin, and if swallowed . It causes serious eye irritation . In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing .

Preparation Methods

The synthesis of 5-Bromo-N-isopropylpicolinamide typically involves the reaction of 5-bromopicolinic acid with isopropylamine under appropriate conditions. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

5-Bromo-N-isopropylpicolinamide undergoes several types of chemical reactions:

    Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Amide Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions, leading to the formation of 5-bromopicolinic acid and isopropylamine.

    Oxidation and Reduction:

Comparison with Similar Compounds

5-Bromo-N-isopropylpicolinamide can be compared with other similar compounds such as:

    5-Bromopicolinamide: Lacks the isopropyl group, which may affect its reactivity and interactions with other molecules.

    N-isopropyl 5-chloropicolinamide: Similar structure but with a chlorine atom instead of bromine, which could influence its chemical properties and reactivity.

    N-isopropyl 5-fluoropicolinamide: Contains a fluorine atom, potentially altering its electronic properties and interactions.

This compound’s unique combination of a bromine atom and an isopropyl group distinguishes it from these similar compounds, potentially offering different reactivity and applications.

Properties

IUPAC Name

5-bromo-N-propan-2-ylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c1-6(2)12-9(13)8-4-3-7(10)5-11-8/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQBRIMFEDJWHMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650073
Record name 5-Bromo-N-(propan-2-yl)pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845305-90-0
Record name 5-Bromo-N-(1-methylethyl)-2-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=845305-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-N-(propan-2-yl)pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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